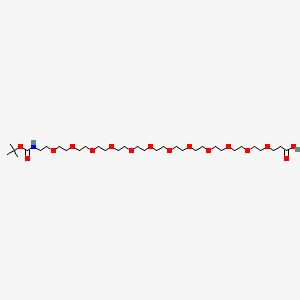

Boc-NH-PEG12-CH2CH2COOH

Description

BenchChem offers high-quality Boc-NH-PEG12-CH2CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-NH-PEG12-CH2CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJVJXMTYZIZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111799 | |

| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415981-79-1 | |

| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG12-CH2CH2COOH

This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker. It is intended for researchers, scientists, and drug development professionals who are utilizing this molecule in their work. This guide covers the core chemical and physical properties, reactivity, and common applications, and provides generalized experimental protocols for its use.

Core Chemical Properties

Boc-NH-PEG12-CH2CH2COOH is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that features a Boc-protected amine group at one end and a carboxylic acid group at the other, connected by a 12-unit PEG spacer. This structure provides water solubility, biocompatibility, and a flexible spacer arm for various bioconjugation applications.

A summary of the key physicochemical properties of Boc-NH-PEG12-CH2CH2COOH is presented in Table 1. These values are compiled from various suppliers and should be considered as typical.

| Property | Value | Reference(s) |

| Molecular Formula | C32H63NO16 | [1][2][3][4] |

| Molecular Weight | 717.84 g/mol | [1][3] |

| CAS Number | 1415981-79-1 | [1][3][4] |

| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [1][5] |

| Purity | ≥95% or ≥98% | [2][3] |

| Density | ~1.121 g/cm³ | [1] |

The hydrophilic nature of the PEG chain imparts good solubility in a range of solvents.

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (139.31 mM); may require sonication | [1] |

| Water and Aqueous Buffers | Soluble | [6][7] |

| Chloroform, Methylene Chloride | Soluble | [6][7] |

| DMF | Soluble | [6][7] |

| Ethanol, Toluene (B28343) | Less soluble | [6][7] |

| Ether | Not soluble | [6][7] |

Note: The hygroscopic nature of DMSO can affect the solubility of the product; it is recommended to use newly opened DMSO.[1]

Proper storage is crucial to maintain the integrity of Boc-NH-PEG12-CH2CH2COOH.

| Condition | Recommended Storage | Reference(s) |

| Long-term (Pure form) | -20°C, protect from light | [1][6][7] |

| In Solvent (-80°C) | Stable for up to 6 months | [1] |

| In Solvent (-20°C) | Stable for up to 1 month | [1] |

Note: It is advisable to avoid repeated freeze-thaw cycles of solutions.[6][7]

Reactivity and Functional Groups

The utility of Boc-NH-PEG12-CH2CH2COOH lies in its two distinct functional groups, which allow for sequential and specific conjugation reactions.

Figure 1. Functional groups and reactivity of Boc-NH-PEG12-CH2CH2COOH.

The terminal carboxylic acid can be activated to react with primary and secondary amines to form a stable amide bond. This is a widely used conjugation strategy in bioconjugation. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in combination with an activator such as NHS (N-Hydroxysuccinimide) or Sulfo-NHS to improve efficiency and stability of the active intermediate.[2] Other modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed.[2]

The tert-Butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions, allowing for the selective reaction of the carboxylic acid terminus. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), to expose the primary amine.[6][7] This newly deprotected amine is then available for subsequent conjugation reactions, for example, with an activated carboxylic acid, an NHS ester, or an isothiocyanate.

Experimental Protocols

The following are generalized protocols for the two key reactions involving Boc-NH-PEG12-CH2CH2COOH. Researchers should optimize these protocols for their specific molecules and experimental conditions.

This protocol describes the conjugation of the carboxylic acid terminus of Boc-NH-PEG12-CH2CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

Boc-NH-PEG12-CH2CH2COOH

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Boc-NH-PEG12-CH2CH2COOH in anhydrous DMF or DMSO.

-

Add a 1.5- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.

-

Incubate at room temperature for 15-60 minutes to form the NHS ester intermediate. For reactions in aqueous buffer, the pH should be maintained between 4.5 and 6.0.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).

-

Add the activated Boc-NH-PEG12-CH2CH2COOH-NHS ester to the amine-containing solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add a quenching solution (e.g., 10-50 mM hydroxylamine or Tris buffer) to stop the reaction by hydrolyzing any unreacted NHS ester.

-

-

Purification:

-

Purify the conjugate to remove unreacted PEG linker and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

-

Figure 2. General workflow for bioconjugation using Boc-NH-PEG12-CH2CH2COOH.

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Neutralizing base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Purification system (e.g., HPLC or precipitation)

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected PEG conjugate in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

-

Work-up:

-

Remove the TFA and solvent under reduced pressure.

-

Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

-

The resulting product will be the TFA salt of the amine.

-

-

Neutralization (Optional):

-

If the free amine is required, dissolve the TFA salt in a suitable solvent and add a mild base (e.g., triethylamine) to neutralize the salt.

-

-

Purification:

-

Purify the deprotected product by a suitable method, such as precipitation in cold ether or by preparative HPLC.

-

Applications

Boc-NH-PEG12-CH2CH2COOH is a versatile tool in various fields of research and development.

-

Drug Delivery: The PEG linker can be used to attach drugs to targeting ligands (e.g., antibodies, peptides) or to nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.[8][][10][11]

-

PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

-

Bioconjugation: It is widely used for the modification of proteins, peptides, and other biomolecules to enhance their properties or to attach them to surfaces.[8][][10]

-

Surface Modification: The linker can be used to functionalize surfaces of materials like nanoparticles, microfluidic chips, and other substrates to improve their biocompatibility and reduce non-specific binding.[10][][13]

-

Diagnostic Tools: It can be used to link reporter molecules (e.g., fluorescent dyes, biotin) to probes for various diagnostic assays.[8]

Analytical Characterization

The identity and purity of Boc-NH-PEG12-CH2CH2COOH and its conjugates are typically confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[5]

-

Mass Spectrometry (MS): To verify the molecular weight.[5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.[]

This technical guide provides a solid foundation for understanding and utilizing Boc-NH-PEG12-CH2CH2COOH in various research and development applications. For specific applications, further optimization of the described protocols will be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]

- 3. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]

- 4. purepeg.com [purepeg.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. purepeg.com [purepeg.com]

- 10. polysciences.com [polysciences.com]

- 11. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]

- 13. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Boc-NH-PEG12-CH2CH2COOH: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and applications of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEG linker crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a representative synthesis protocol, and outlines its role in the formation of PROTACs for targeted protein degradation.

Structure and Properties

Boc-NH-PEG12-CH2CH2COOH is a chemical compound featuring a Boc-protected amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential conjugation of two different molecules, making it an ideal linker for PROTACs.

The chemical structure is as follows:

Table 1: Physicochemical Properties of Boc-NH-PEG12-CH2CH2COOH

| Property | Value | Source |

| CAS Number | 1415981-79-1 | [1][2] |

| Molecular Formula | C32H63NO16 | [1] |

| Molecular Weight | 717.84 g/mol | [1] |

| Appearance | Viscous Liquid | [3] |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C, protect from light | MedchemExpress |

| Solubility | Soluble in DMSO, DMF, and water | Various Suppliers |

Synthesis of Boc-NH-PEG12-CH2CH2COOH

The synthesis of heterobifunctional PEG derivatives like Boc-NH-PEG12-CH2CH2COOH can be achieved through several routes. A common strategy involves the modification of a commercially available, symmetrical PEG diol. A representative synthesis is outlined below.

Experimental Protocol: Representative Synthesis

Step 1: Monotosylation of PEG-12 Diol

-

Dissolve dodecaethylene glycol (HO-(PEG)12-OH) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Add pyridine (B92270) (2 equivalents) and cool the solution to 0°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the monotosylated PEG derivative (HO-(PEG)12-OTs).

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Azidation of the Monotosylated PEG

-

Dissolve the monotosylated PEG (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (B81097) (NaN3) (5 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into cold water.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the azido-PEG-alcohol (N3-(PEG)12-OH).

Step 3: Introduction of the Carboxylic Acid Moiety

-

Dissolve the azido-PEG-alcohol (1 equivalent) in tert-butanol.

-

Add succinic anhydride (B1165640) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 1 M HCl.

-

Extract the product with DCM.

-

Dry the organic layer and concentrate to obtain the azido-PEG-acid (N3-(PEG)12-CH2CH2COOH).

Step 4: Reduction of the Azide and Boc Protection

-

Dissolve the azido-PEG-acid (1 equivalent) in a mixture of methanol (B129727) and water.

-

Add triphenylphosphine (B44618) (1.2 equivalents) and stir at room temperature for 4 hours to reduce the azide to an amine.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.5 equivalents) and triethylamine (B128534) (2 equivalents).

-

Stir the reaction at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1 M HCl and extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to yield the final product, Boc-NH-PEG12-CH2CH2COOH.

-

Purification can be performed using column chromatography.[4]

Synthesis Pathway Diagram

Caption: Representative synthesis pathway for Boc-NH-PEG12-CH2CH2COOH.

Application in PROTAC Synthesis

Boc-NH-PEG12-CH2CH2COOH is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in the PROTAC serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.

Experimental Protocol: PROTAC Synthesis using Boc-NH-PEG12-CH2CH2COOH

This protocol describes the coupling of an E3 ligase ligand (with a free amine) and a target protein ligand (with a free amine) using Boc-NH-PEG12-CH2CH2COOH as the linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Dissolve Boc-NH-PEG12-CH2CH2COOH (1 equivalent) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the E3 ligase ligand (containing a primary or secondary amine) (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated NaHCO3 and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify the product (Boc-NH-PEG12-Linker-E3 Ligand) by flash column chromatography.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified product from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-PEG12-Linker-E3 Ligand) is often used in the next step without further purification.

Step 3: Coupling of the Target Protein Ligand

-

Dissolve the target protein ligand (containing a carboxylic acid) (1 equivalent) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir for 15 minutes at room temperature.

-

Add the deprotected linker-E3 ligand conjugate from Step 2 to the reaction mixture.

-

Stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC using a PEG linker.

Mechanism of Action of PROTACs

The PROTAC molecule, once assembled, acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6]

PROTAC-Mediated Protein Degradation Pathway

References

- 1. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]

- 2. BocNH-PEG12-CH2CH2COOH | CAS:1415981-79-1 | Alabiochem [alabiochem.com.cn]

- 3. purepeg.com [purepeg.com]

- 4. How are PEG derivatives purified? - Blog [shochem.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Boc-NH-PEG12-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG12-CH2CH2COOH, its mechanism of action in the context of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its application.

Introduction: The Role of Bifunctional Linkers in Targeted Protein Degradation

Boc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker primarily employed in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent pharmacological effect.[1]

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]

Core Mechanism of Action

The "mechanism of action" of Boc-NH-PEG12-CH2CH2COOH is embedded in its structural components and their roles in the assembly and function of a PROTAC.

-

Boc-NH- (tert-butyloxycarbonyl protected amine): This protecting group masks a primary amine. In the course of PROTAC synthesis, the Boc group is removed under acidic conditions to reveal a reactive amine, which can then be coupled to a desired molecule, typically a ligand for an E3 ligase or a POI.[3]

-

-PEG12- (Polyethylene Glycol, 12 units): The PEG chain serves as the main body of the linker. PEG linkers are widely used in PROTAC design for several reasons:

-

Solubility: They enhance the aqueous solubility of the often hydrophobic PROTAC molecule.[4]

-

Flexibility: The PEG chain's flexibility can help the PROTAC adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4]

-

Optimized Ternary Complex Formation: The length of the PEG linker is crucial. A linker that is too short may cause steric hindrance, while one that is too long can lead to inefficient ubiquitination. The 12-unit length of this particular linker provides a significant span that can be optimal for certain POI-E3 ligase pairs.[5]

-

-

-CH2CH2COOH (Carboxylic Acid): This terminal carboxylic acid is a reactive handle for conjugation. It can be activated to readily react with an amine group on a POI or E3 ligase ligand to form a stable amide bond.

The overall mechanism of a PROTAC utilizing this linker is a catalytic cycle:

-

The PROTAC enters the cell and its two ligands simultaneously bind to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1]

-

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

-

The POI becomes polyubiquitinated, marking it for degradation.

-

The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

The PROTAC is then released and can bind to another POI and E3 ligase, continuing the degradation cycle.

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Illustrative Data on the Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Illustrative Data on the Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]

| Linker Length (atoms) | % ERα Degraded (at 10 µM) |

| 9 | ~50% |

| 12 | ~75% |

| 16 | ~95% |

| 19 | ~70% |

| 21 | ~60% |

These data underscore that a systematic variation of the linker length is a crucial step in the optimization of a PROTAC's degradation efficiency.

Experimental Protocols

The synthesis of a PROTAC using Boc-NH-PEG12-CH2CH2COOH typically involves two key steps: 1) amide coupling of the carboxylic acid to an amine-containing ligand, and 2) deprotection of the Boc group followed by coupling of the newly formed amine to a carboxylic acid-containing ligand.

This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized component (Component A-NH2, which can be a POI or E3 ligase ligand).

Reagents and Materials:

-

Component A-NH2 (1.0 eq)

-

Boc-NH-PEG12-CH2CH2COOH (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Boc-NH-PEG12-CH2CH2COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Component A-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product (Boc-NH-PEG12-linker-Component A).

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.

Reagents and Materials:

-

Boc-protected intermediate from Protocol 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt is often used in the next coupling step without further purification.

The newly exposed amine can then be coupled to a second component (Component B-COOH) using a similar procedure to Protocol 1.

The following diagram illustrates a typical experimental workflow for PROTAC synthesis.

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

Boc-NH-PEG12-CH2CH2COOH is a valuable and versatile linker for the synthesis of PROTACs. Its constituent parts—a protected amine, a flexible PEG chain of significant length, and a reactive carboxylic acid—provide the necessary chemical handles and physical properties to effectively connect a POI ligand and an E3 ligase ligand. The resulting PROTAC can then efficiently hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The successful design of a potent PROTAC is highly dependent on the linker, and therefore, a systematic approach to linker selection and optimization, as outlined in this guide, is paramount for the development of novel protein-degrading therapeutics.

References

The Versatile Role of Boc-NH-PEG12-CH2CH2COOH in Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG12-CH2CH2COOH is a high-purity, heterobifunctional linker molecule that has emerged as a critical tool in the development of sophisticated biotherapeutics. Its unique structure, featuring a Boc-protected amine, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for the precise construction of complex biomolecules. This technical guide delves into the core applications of Boc-NH-PEG12-CH2CH2COOH, with a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore its chemical properties, provide detailed experimental protocols, and present visual workflows to facilitate its effective implementation in the laboratory.

Introduction: A Bridge Between Moieties

In the realm of targeted therapeutics, the ability to link different molecular entities with precision is paramount. Boc-NH-PEG12-CH2CH2COOH serves as such a bridge, offering a combination of features that address key challenges in drug development. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during synthesis, allowing for selective deprotection and subsequent conjugation. The hydrophilic 12-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, often leading to improved efficacy and reduced immunogenicity.[][2] Finally, the terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as antibodies or small molecule ligands.

Core Applications

The principal applications of Boc-NH-PEG12-CH2CH2COOH lie in two of the most promising areas of modern pharmacology:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Boc-NH-PEG12-CH2CH2COOH is an ideal linker for PROTAC synthesis, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

-

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.[] The linker in an ADC is a critical component that influences its stability in circulation and the efficiency of drug release at the target site. The PEG spacer of Boc-NH-PEG12-CH2CH2COOH can improve the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5]

Physicochemical and Technical Data

A clear understanding of the quantitative properties of Boc-NH-PEG12-CH2CH2COOH is essential for its successful application. The following tables summarize its key specifications.

| Property | Value | Reference |

| Synonyms | Boc-PEG12-acid, t-Boc-N-amido-PEG12-acid | [6][7] |

| CAS Number | 1415981-79-1 | [4][6][7][8] |

| Molecular Formula | C32H63NO16 | [4][8] |

| Molecular Weight | 717.85 g/mol | [7][8] |

| Appearance | Viscous Liquid | [7] |

| Purity | ≥95% | [6][8] |

| Solubility | Solvent | Concentration | Reference |

| Soluble | DMSO | 100 mg/mL (139.31 mM) | [4] |

| Storage Conditions | Temperature | Notes | Reference |

| Long-term | -20°C | Protect from light | [4] |

| In solvent | -80°C (6 months), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles | [4] |

Experimental Protocols

The following protocols provide a generalized framework for the use of Boc-NH-PEG12-CH2CH2COOH in the synthesis of PROTACs and ADCs. These are intended as a starting point and may require optimization based on the specific properties of the target protein ligand, E3 ligase ligand, antibody, and cytotoxic payload.

General Protocol for PROTAC Synthesis

This protocol outlines the steps for conjugating a target protein ligand (with a free amine) and an E3 ligase ligand (with a free amine) using Boc-NH-PEG12-CH2CH2COOH as the linker.

Step 1: Activation of the Carboxylic Acid of the Linker

-

Dissolve Boc-NH-PEG12-CH2CH2COOH in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

Step 2: Conjugation to the Target Protein Ligand

-

Dissolve the target protein ligand (containing a free amine) in anhydrous DMF.

-

Add the solution of the activated linker to the target protein ligand solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the Boc-protected linker-ligand conjugate by flash column chromatography.

Step 3: Boc Deprotection

-

Dissolve the purified Boc-protected linker-ligand conjugate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and TFA under reduced pressure to yield the deprotected linker-ligand conjugate.

Step 4: Conjugation to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.

-

Activate the carboxylic acid of the E3 ligase ligand using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) as described in Step 1.

-

Add the deprotected linker-ligand conjugate to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule by preparative HPLC.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody via Boc-NH-PEG12-CH2CH2COOH. This example assumes the drug has a free amine and the antibody will be functionalized to have a reactive group for the linker's carboxylic acid. A more common approach is to use a linker with an amine-reactive group at one end and a thiol-reactive group at the other. However, this protocol demonstrates the utility of the carboxyl group on the provided linker.

Step 1: Preparation of the Drug-Linker Conjugate

-

Follow Steps 1 and 2 from the PROTAC synthesis protocol to conjugate the Boc-NH-PEG12-CH2CH2COOH linker to the amine-containing cytotoxic drug.

-

Follow Step 3 from the PROTAC synthesis protocol to deprotect the Boc group, yielding the amine-terminated drug-linker construct.

Step 2: Antibody Modification (Example: Amide Coupling)

-

Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

This step is highly dependent on the available functional groups on the antibody. For amide coupling, the carboxylic acid groups on the antibody can be activated. Note: This is a less common and more challenging approach than using linkers that react with native or engineered thiols or lysines.

Step 3: Conjugation of Drug-Linker to Antibody

-

For this conceptual protocol, if the antibody's carboxyl groups were activated (e.g., with EDC/NHS chemistry), the amine-terminated drug-linker could be added to form a stable amide bond.

-

The reaction would be incubated at a controlled temperature (e.g., 4°C to room temperature) for a specified period.

-

The reaction would be quenched, and the resulting ADC would be purified to remove unconjugated drug-linker and other reagents. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Step 4: Characterization of the ADC

-

The purified ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), the presence of aggregates, and its binding affinity to the target antigen.

-

Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly used for characterization.

Visualizing the Mechanisms and Workflows

Graphical representations of the signaling pathways and experimental workflows can greatly aid in understanding the role of Boc-NH-PEG12-CH2CH2COOH.

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.

Conclusion

Boc-NH-PEG12-CH2CH2COOH is a powerful and versatile tool in the modern drug development landscape. Its well-defined structure and predictable reactivity make it an invaluable component in the rational design of PROTACs and ADCs. By providing a stable yet flexible linkage between distinct molecular entities, this PEGylated linker contributes to the enhanced solubility, stability, and pharmacokinetic profiles of these next-generation therapeutics. The protocols and workflows presented in this guide offer a foundation for researchers to harness the full potential of Boc-NH-PEG12-CH2CH2COOH in their pursuit of novel and effective treatments for a wide range of diseases.

References

- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adcreview.com [adcreview.com]

- 6. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]

- 7. purepeg.com [purepeg.com]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers for protein modification, a cornerstone technology in biopharmaceutical development. PEGylation, the covalent attachment of PEG chains, enhances the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity.[1][2] Heterobifunctional PEG linkers, possessing two different reactive termini, offer precise control over the conjugation process, enabling the creation of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and other targeted therapies.[3][]

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecules with the general structure X-PEG-Y, where X and Y represent distinct reactive functional groups.[5] This unique architecture allows for the sequential and specific conjugation of two different molecules, such as a protein and a small molecule drug.[3] The PEG spacer itself is a hydrophilic, non-toxic, and biocompatible polymer that confers numerous advantages to the final conjugate.[2][6]

Key Advantages of Using Heterobifunctional PEG Linkers:

-

Enhanced Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and prolonging its circulation half-life.[1][7]

-

Improved Solubility and Stability: PEGylation can significantly increase the solubility of hydrophobic proteins and protect them from enzymatic degradation.[2][7]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, minimizing the potential for an immune response.[2][7]

-

Controlled Conjugation: The presence of two different reactive groups allows for a controlled, stepwise conjugation process, leading to more homogeneous and well-defined products.[3]

Types of Heterobifunctional PEG Linkers and Their Chemistries

The choice of a heterobifunctional PEG linker is dictated by the available functional groups on the protein and the molecule to be conjugated. A wide array of reactive groups are available, each with its specific target.[5]

| Functional Group | Target on Protein | Resulting Bond | Reaction pH | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary amines (Lysine, N-terminus) | Amide | 7.0 - 8.5 | High reactivity, forms stable bond.[8] |

| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols, forms stable bond. |

| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | 4.0 - 6.0 | Forms a relatively stable bond, can be made cleavable. |

| Azide | Alkynes (via Click Chemistry) | Triazole | Neutral | Bioorthogonal, highly specific and efficient. |

| Alkyne | Azides (via Click Chemistry) | Triazole | Neutral | Bioorthogonal, highly specific and efficient. |

| Carbodiimide (EDC) | Carboxylic acids (Aspartic acid, Glutamic acid) | Amide (with an amine) | 4.5 - 6.0 | Requires activation of the carboxyl group. |

Quantitative Impact of PEG Linkers on Protein Properties

The length and architecture of the PEG linker have a profound impact on the physicochemical and biological properties of the resulting conjugate.

Effect on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in slower clearance rates and longer circulation half-lives.

| Linker | Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | [9] |

| PEG2 | ~10 | [9] |

| PEG4 | ~7 | [9] |

| PEG8 | ~5 | [9] |

| PEG12 | ~5 | [9] |

| PEG24 | ~5 | [9] |

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.[9]

Branched or pendant PEG architectures can be more effective at shielding hydrophobic payloads, leading to improved pharmacokinetics, especially for highly loaded ADCs.[10]

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |

| Linear (L-PEG24) | High | [9] |

| Pendant (P-(PEG12)2) | Low | [9] |

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.[9]

Effect on In Vitro Cytotoxicity

The impact of the PEG linker on the in vitro cytotoxicity of a conjugate can vary depending on the specific construct. In some cases, longer PEG chains can lead to a reduction in potency, potentially due to steric hindrance.

| Conjugate | In Vitro Cytotoxicity (IC50) Reduction (fold-change vs. no PEG) | Reference |

| ZHER2-SMCC-MMAE (No PEG) | 1 | [11] |

| ZHER2-PEG4K-MMAE | 4.5 | [11] |

| ZHER2-PEG10K-MMAE | 22 | [11] |

Table 3: Effect of PEG Linker Length on the In Vitro Cytotoxicity of Affibody-Drug Conjugates.[11]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of PEGylated proteins.

Amine-Reactive PEGylation using NHS-Ester Chemistry

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Y linker (where Y is the second functional group)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG-Y linker in DMSO or DMF to a stock concentration of 10-20 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.

-

Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to free thiols (e.g., cysteine residues) on a protein.

Materials:

-

Protein solution (containing free thiols) in a thiol-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

-

Maleimide-PEG-Y linker

-

Reducing agent (optional, e.g., DTT or TCEP)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP.

-

Remove the reducing agent prior to adding the maleimide-PEG linker.

-

-

Linker Preparation: Dissolve the Maleimide-PEG-Y linker in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide-PEG linker to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the PEGylated protein from unreacted linker and other reagents using SEC or dialysis.

Characterization of PEGylated Proteins

4.3.1. SDS-PAGE Analysis

Purpose: To confirm the increase in molecular weight upon PEGylation.

Procedure:

-

Sample Preparation: Mix the protein sample (unmodified and PEGylated) with 2x Laemmli sample buffer. Heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. PEGylated proteins will migrate slower (appear at a higher molecular weight) than the unmodified protein.[12][13]

4.3.2. Size-Exclusion Chromatography (SEC)

Purpose: To separate and quantify the PEGylated protein from the unmodified protein and unreacted PEG linker.[]

Procedure:

-

System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).

-

Sample Injection: Inject the PEGylation reaction mixture onto the column.

-

Elution and Detection: Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[15]

4.3.3. Mass Spectrometry (MS)

Purpose: To determine the precise mass of the PEGylated protein and confirm the degree of PEGylation.[16][17]

Procedure:

-

Sample Preparation: Desalt the purified PEGylated protein sample.

-

LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass difference between the PEGylated and unmodified protein corresponds to the mass of the attached PEG linker(s).[18]

Visualizations

Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway

PEGylated interferons are used in the treatment of viral hepatitis and some cancers. They exert their effect by activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[19]

Caption: PEGylated Interferon activating the JAK-STAT pathway.

Experimental Workflow: ADC Development

The development of an antibody-drug conjugate using a heterobifunctional PEG linker involves a series of well-defined steps.[20]

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Logical Relationship: Linker Selection Decision Tree

Choosing the right heterobifunctional PEG linker is crucial for successful protein modification. This decision tree provides a simplified guide for linker selection.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 6. chempep.com [chempep.com]

- 7. labinsights.nl [labinsights.nl]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. enovatia.com [enovatia.com]

- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 20. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Application of Boc-NH-PEG12-CH2CH2COOH

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG12-CH2CH2COOH, a heterobifunctional PEGylated linker crucial for researchers, scientists, and professionals in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for its application in PROTAC synthesis.

Core Topic: Solubility of Boc-NH-PEG12-CH2CH2COOH in Organic Solvents

Boc-NH-PEG12-CH2CH2COOH is a monodisperse Polyethylene Glycol (PEG) derivative featuring a Boc-protected amine and a terminal carboxylic acid. The incorporation of the hydrophilic 12-unit PEG spacer significantly influences its solubility profile, enhancing its utility in bioconjugation and drug delivery applications.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₃NO₁₆ | [2] |

| Molecular Weight | 717.84 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [] |

| CAS Number | 1415981-79-1 | [2] |

Quantitative Solubility Data

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (139.31 mM) | Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can impact solubility.[] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.48 mM) | Results in a clear solution.[] |

Experimental Protocols

General Protocol for Determining Solubility in Organic Solvents

This protocol outlines a standard laboratory procedure for determining the solubility of Boc-NH-PEG12-CH2CH2COOH in a given organic solvent.

Materials:

-

Boc-NH-PEG12-CH2CH2COOH

-

Selected organic solvent (e.g., DMSO, DMF, Dichloromethane, Methanol, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-NH-PEG12-CH2CH2COOH to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Use of a vortex mixer and ultrasonic bath can aid in the initial dispersion of the compound.

-

-

Sample Processing:

-

After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved Boc-NH-PEG12-CH2CH2COOH.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (mM).

-

General Protocol for PROTAC Synthesis using Boc-NH-PEG12-CH2CH2COOH

This protocol describes a general workflow for the synthesis of a PROTAC, utilizing Boc-NH-PEG12-CH2CH2COOH to link a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Materials:

-

Boc-NH-PEG12-CH2CH2COOH

-

POI ligand with a free amine group

-

E3 ligase ligand with a functional group for conjugation (e.g., a free amine)

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous organic solvent (e.g., DMF or DMSO)

-

Acid for Boc deprotection (e.g., Trifluoroacetic acid in Dichloromethane)

-

Purification supplies (e.g., preparative HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Boc-NH-PEG12-CH2CH2COOH in the anhydrous organic solvent.

-

Add the peptide coupling reagents and the tertiary amine base. Stir the mixture at room temperature to activate the carboxylic acid group.

-

-

First Coupling Reaction:

-

Add the POI ligand (with a free amine) to the activated linker solution.

-

Allow the reaction to proceed until completion, monitoring by LC-MS.

-

Purify the resulting Boc-protected POI-linker conjugate by preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified conjugate in Dichloromethane.

-

Add Trifluoroacetic acid to remove the Boc protecting group, exposing the terminal amine.

-

Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure.

-

-

Second Coupling Reaction:

-

In a separate reaction vessel, activate the carboxylic acid of the E3 ligase ligand using peptide coupling reagents.

-

Add the deprotected POI-linker conjugate to the activated E3 ligase ligand.

-

Allow the reaction to proceed to form the final PROTAC molecule.

-

-

Final Purification:

-

Purify the final PROTAC conjugate using preparative HPLC to obtain a high-purity product.

-

Characterize the final product by LC-MS and NMR.

-

Visualizations

The following diagrams illustrate the general workflow for utilizing Boc-NH-PEG12-CH2CH2COOH in the synthesis of a PROTAC.

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

This guide provides foundational knowledge on the solubility and application of Boc-NH-PEG12-CH2CH2COOH. For specific research applications, it is recommended to perform detailed solubility and stability studies under the exact experimental conditions.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-NH-PEG12-CH2CH2COOH

This technical guide provides a detailed overview of the core physicochemical properties of Boc-NH-PEG12-CH2CH2COOH, a bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Quantitative Data Summary

The fundamental physicochemical properties of Boc-NH-PEG12-CH2CH2COOH are summarized in the table below. These values are crucial for stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.

| Parameter | Value | Reference |

| Molecular Weight | 717.84 g/mol | [1][2][3] |

| Alternate Molecular Weight | 717.85 g/mol | [4] |

| Molecular Formula | C32H63NO16 | [1][2][4] |

| CAS Number | 1415981-79-1 | [1][2][4] |

| Appearance | Viscous Liquid | [4] |

| Purity | ≥95% | [3] |

Structural and Functional Characteristics

Boc-NH-PEG12-CH2CH2COOH is a heterobifunctional linker possessing a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer consists of 12 ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule.

-

Boc-Protected Amine: The Boc group serves as a protecting group for the primary amine, preventing its reaction during the conjugation of the carboxylic acid terminus. This group can be readily removed under mild acidic conditions to yield a free amine, which is then available for subsequent conjugation reactions.

-

Carboxylic Acid: The terminal carboxylic acid can be activated to react with primary and secondary amines on proteins, peptides, or other molecules to form stable amide bonds.

-

PEG Spacer: The PEG12 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of Boc-NH-PEG12-CH2CH2COOH using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of Boc-NH-PEG12-CH2CH2COOH.

Materials:

-

Boc-NH-PEG12-CH2CH2COOH sample

-

High-purity solvent (e.g., acetonitrile, methanol, or water)

-

Volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to facilitate ionization

-

Calibrant solution for the mass spectrometer

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of Boc-NH-PEG12-CH2CH2COOH in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

-

To the final solution, add a small amount (e.g., 0.1% v/v) of formic acid to promote protonation ([M+H]+) in positive ion mode, or ammonium hydroxide (B78521) to promote deprotonation ([M-H]-) in negative ion mode.

-

-

Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure mass accuracy.

-

-

Infusion and Ionization:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate.

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization and desolvation.

-

-

Mass Analysis:

-

Acquire mass spectra in the appropriate mass-to-charge (m/z) range. For Boc-NH-PEG12-CH2CH2COOH, a range of m/z 500-1000 would be suitable.

-

In positive ion mode, the expected primary ion would be the protonated molecule [C32H63NO16 + H]+ with an m/z of approximately 718.85.

-

In negative ion mode, the expected primary ion would be the deprotonated molecule [C32H63NO16 - H]- with an m/z of approximately 716.83.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the molecule of interest.

-

The observed m/z value can be used to calculate the experimental molecular weight.

-

Compare the experimental molecular weight with the theoretical molecular weight (717.84 g/mol ) to confirm the identity and purity of the compound.

-

Visualizations

The following diagrams illustrate the logical structure of Boc-NH-PEG12-CH2CH2COOH and a typical experimental workflow for its use in bioconjugation.

Caption: Logical components of Boc-NH-PEG12-CH2CH2COOH.

References

An In-depth Technical Guide to the Storage and Stability of Boc-NH-PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical aspects of storing and handling tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene (B3416737) glycol (Boc-NH-PEG) linkers. A thorough understanding of their stability is paramount for their successful application in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and materials science. The integrity of the linker directly impacts experimental reproducibility, and the efficacy and safety of therapeutic conjugates.

Recommended Storage Conditions

Proper storage is the first line of defense against chemical degradation. The primary goals are to prevent premature deprotection of the Boc group and to maintain the integrity of the PEG backbone.

Several suppliers recommend storing Boc-NH-PEG linkers at low temperatures, typically between -5°C and -20°C, in a dry environment and protected from light.[1][2][3] For long-term storage, especially for the pure, solid-form linker, temperatures of -20°C are advisable, which can ensure stability for several years.[4][5] To mitigate potential hydrolysis or oxidation, storage under an inert atmosphere, such as argon or nitrogen, is also recommended.[2]

When Boc-NH-PEG linkers are dissolved in solvents (e.g., DMSO), the storage protocol becomes even more critical to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[4][5]

| Form | Temperature | Duration | Atmosphere | Other Conditions | Citation |

| Solid (Pure Form) | -20°C | Up to 3 years | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [2][4][5] |

| -5°C | See manufacturer's recommendation | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [1][3] | |

| 4°C | Up to 2 years | Inert Gas (Argon/Nitrogen) Recommended | Keep dry, avoid sunlight | [4][5] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | N/A | Aliquot to avoid freeze-thaw cycles | [4][5] |

| -20°C | Up to 1 month | N/A | Aliquot to avoid freeze-thaw cycles | [4][5] |

Chemical and Physical Stability Profile

The stability of a Boc-NH-PEG linker is primarily dictated by two components: the acid-labile Boc protecting group and the generally robust PEG backbone.

pH Stability

The most significant chemical liability of the Boc-NH-PEG linker is the instability of the Boc group under acidic conditions.[6][7] This sensitivity is, in fact, the basis for its utility as a protecting group, allowing for its removal under specific and mild conditions.

-

Acidic Conditions (pH < 4): The Boc group is readily cleaved under anhydrous acidic conditions.[8] Strong organic acids like trifluoroacetic acid (TFA) or mineral acids like hydrochloric acid (HCl) are commonly used for rapid and complete deprotection, yielding a free amine.[1][2][9][10] Even mildly acidic conditions can lead to slow hydrolysis over time.

-

Neutral and Basic Conditions (pH 7-12): The Boc group is generally stable towards most nucleophiles and bases.[8][11][12] This stability allows for orthogonal protection strategies where other protecting groups, such as the base-labile Fmoc group, can be removed without affecting the Boc-protected amine.[8] The ether linkages of the PEG backbone are also stable to alkali hydrolysis.[11]

| Condition | Boc Group Stability | PEG Backbone Stability | Citation |

| Strongly Acidic (pH < 1) | Highly Labile (Rapid Cleavage) | Stable | [8][13] |

| Mildly Acidic (pH 4-6) | Low (Risk of slow hydrolysis) | Stable | [8] |

| Neutral (pH ~7) | Stable | Stable | [8] |

| Basic (pH > 9) | Generally Stable | Stable | [8][11][12] |

Thermal Stability

The overall thermal stability is a function of its constituent parts. The PEG backbone is remarkably heat-stable, while the Boc group is the more thermally sensitive component.

-

PEG Backbone: In an inert atmosphere like nitrogen, the PEG chain begins to degrade at temperatures between 325-400°C.[14] However, in the presence of oxygen, oxidative degradation can begin at significantly lower temperatures.[14]

-

Boc Group: The thermal decomposition of the Boc group becomes a factor at temperatures exceeding 150°C, with complete deprotection occurring between 200-240°C.[14] The mechanism involves the elimination of an isobutylene (B52900) and carbon dioxide to release the free amine.[14]

Therefore, for most biochemical applications, thermal degradation is not a concern under standard reaction or storage conditions. However, for material science applications involving high-temperature processing, the ~150°C threshold for Boc group lability is a critical parameter.

Oxidative Stability

The polyether backbone of PEG is considered more metabolically stable than corresponding alkyl chains because it is less susceptible to oxidative cleavage.[] However, PEG is not entirely immune to oxidation, particularly in the presence of transition metal ions or at elevated temperatures.[16] The terminal hydroxyl groups of some PEG precursors can be points of oxidation, but for Boc-NH-PEG linkers, this is less of a concern for the amine-terminated end. Proper storage in a dry, dark environment minimizes oxidative risk.

Enzymatic Stability

The PEG backbone is widely regarded as being biocompatible and resistant to enzymatic degradation by common mammalian enzymes such as proteases.[17] This "stealth" property contributes to the extended circulation times of PEGylated therapeutics. However, it is important to note that certain strictly anaerobic bacteria have been found to produce enzymes, such as PEG acetaldehyde (B116499) lyase, capable of degrading the PEG chain.[18] For most research and in vivo applications in higher organisms, the Boc-NH-PEG linker itself is considered enzymatically stable.

Key Degradation & Deprotection Pathways

Understanding the mechanisms of linker degradation is key to controlling its reactivity. For Boc-NH-PEG, the primary "degradation" pathway is the intentional, acid-catalyzed deprotection to reveal the amine for conjugation.

Acid-Catalyzed Boc Deprotection

This is the most critical chemical transformation for this class of linkers. The reaction proceeds via a well-understood mechanism that is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[13] This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutylene. The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free primary amine.[9][13]

Caption: Workflow of Boc deprotection and subsequent amine conjugation.

Other Potential Degradation Pathways

While acid-catalyzed cleavage is the dominant pathway, other factors can compromise linker stability. These are generally less common under standard laboratory conditions but should be considered.

Caption: Summary of factors affecting Boc-NH-PEG linker stability.

Experimental Protocols

Protocol for Standard Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc-group using trifluoroacetic acid (TFA), a common procedure before conjugation.[2][9]

Materials:

-

Boc-NH-PEG-Linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine) for neutralization (optional)

-

Nitrogen or Argon gas

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Boc-NH-PEG-linker in anhydrous DCM (e.g., 10 mL per 1 g of linker) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Acid Addition: Cool the solution in an ice bath (0°C). Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA for a 50% solution.

-

Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.

-

Neutralization (Optional): If the resulting TFA salt is not desired for the next step, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution or neutralize with a base like DIPEA.

-

Drying and Use: Dry the resulting amine-PEG-linker salt or free amine under high vacuum. The product is now ready for the subsequent conjugation step.

Caution: TFA is highly corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol for Assessing Linker Stability

This protocol outlines a general workflow to quantitatively assess the stability of a Boc-NH-PEG linker under specific stress conditions (e.g., varying pH or temperature). The primary analytical method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[][19][20]

Caption: A typical workflow for conducting a linker stability study.

Procedure Outline:

-

Preparation: Prepare a stock solution of the Boc-NH-PEG linker in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

-

Incubation: Aliquot the stock solution into vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9) or place vials at different temperatures.

-

Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each condition.

-

Analysis: Immediately analyze the samples by a validated reverse-phase HPLC or LC-MS method. The disappearance of the peak corresponding to the intact Boc-NH-PEG linker is monitored.

-

Data Interpretation: Plot the percentage of the remaining intact linker against time for each condition. From this data, degradation kinetics, such as the half-life (t½) of the linker under each condition, can be calculated.

Conclusion

Boc-NH-PEG linkers are versatile and powerful tools in modern chemistry and drug development. Their utility is, however, intrinsically linked to the stability of the Boc protecting group. For optimal results, these linkers must be stored under cold, dry, and dark conditions, preferably under an inert atmosphere. Users must remain vigilant about the linker's pronounced sensitivity to acidic environments to prevent unintended deprotection. By adhering to proper storage protocols and understanding the chemical liabilities of the linker, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful outcomes in their conjugation and drug development efforts.

References

- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]

- 2. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]

- 3. Boc-NH-PEG-OH, PEG Linker - Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. Buy Boc-NH-PEG12-NH-Boc [smolecule.com]

- 16. Boosting the Oxidative Potential of Polyethylene Glycol‐Based Polymer Electrolyte to 4.36 V by Spatially Restricting Hydroxyl Groups for High‐Voltage Flexible Lithium‐Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A mechanistic study on the chemical and enzymatic degradation of PEG-Oligo(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research-portal.uu.nl [research-portal.uu.nl]

Methodological & Application

Application Notes and Protocols for Utilizing Boc-NH-PEG12-CH2CH2COOH in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component, as its length, composition, and flexibility significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4] The incorporation of PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.[5] This document provides detailed application notes and protocols for the use of Boc-NH-PEG12-CH2CH2COOH , a PEG-based linker, in the design and evaluation of PROTACs.

Boc-NH-PEG12-CH2CH2COOH: A Versatile Linker for PROTAC Synthesis